1-(2-Bromo-3-chlorophenyl)ethanone

Catalog No.
S989810
CAS No.
161957-60-4
M.F
C8H6BrClO
M. Wt
233.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromo-3-chlorophenyl)ethanone

CAS Number

161957-60-4

Product Name

1-(2-Bromo-3-chlorophenyl)ethanone

IUPAC Name

1-(2-bromo-3-chlorophenyl)ethanone

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

InChI

InChI=1S/C8H6BrClO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3

InChI Key

KCCOVPPONJFFDS-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=CC=C1)Cl)Br

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Cl)Br
  • Potential Cannabinoid Receptor Agonist: A supplier lists 2-Bromo-1-(3-chlorophenyl)ethanone (which appears to be another name for the same compound based on the chemical formula) as a CB2 receptor agonist. Cannabinoid receptors are involved in various physiological processes, and some research suggests that CB2 receptor agonists may have therapeutic potential in conditions like chronic pain and inflammation []. However, further studies are needed to explore the specific effects of 1-(2-Bromo-3-chlorophenyl)ethanone on cannabinoid receptors.

1-(2-Bromo-3-chlorophenyl)ethanone has the molecular formula C8H6BrClO and a molecular weight of approximately 233.49 g/mol. It is characterized by the presence of bromine and chlorine substituents on the phenyl ring, which significantly influence its chemical reactivity and biological activity. The compound typically appears as a solid with a melting point ranging from 39°C to 43°C and a boiling point between 122°C and 124°C .

, particularly in the formation of symmetrical 1,4-diketones when used as a substrate in the presence of zinc iodide . It can undergo various reactions typical of aromatic halides, including nucleophilic substitution and electrophilic aromatic substitution. The presence of both bromine and chlorine allows for multiple pathways in synthetic chemistry.

Research indicates that 1-(2-Bromo-3-chlorophenyl)ethanone exhibits significant biological activity, particularly in its ability to interact with cellular targets. Its halogenated structure contributes to its potential as an antimicrobial agent and a precursor in the synthesis of pharmaceuticals. Specific studies have shown that derivatives of this compound can possess anticancer properties .

The synthesis of 1-(2-Bromo-3-chlorophenyl)ethanone can be achieved through several methods:

  • Fries Rearrangement: This method involves the rearrangement of phenyl esters to yield ortho- and para-hydroxyaryl ketones, which can be further brominated or chlorinated.
  • Direct Halogenation: The compound can be synthesized by direct halogenation of acetophenone derivatives under controlled conditions to achieve the desired substitution pattern.
  • Reactions with Grignard Reagents: Utilizing Grignard reagents with appropriate electrophiles can also yield this compound effectively.

1-(2-Bromo-3-chlorophenyl)ethanone finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various biologically active compounds.
  • Pharmaceutical Development: Due to its biological activity, it is explored for potential use in drug formulations.
  • Chemical Research: The compound is used in research settings for studying reaction mechanisms involving halogenated aromatic compounds.

Studies on interaction mechanisms reveal that 1-(2-Bromo-3-chlorophenyl)ethanone interacts with various biological targets, particularly enzymes involved in metabolic pathways. Its halogen substituents enhance binding affinity to certain receptors, making it a candidate for further pharmacological exploration .

Several compounds share structural similarities with 1-(2-Bromo-3-chlorophenyl)ethanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-BromoacetophenoneC8H7BrOSimilar brominated structure
4-Bromo-3-chloroacetophenoneC8H6BrClODifferent position of halogens
2-ChloroacetophenoneC8H7ClOLacks bromine; simpler structure
4-ChloroacetophenoneC8H7ClOSimilar reactivity without bromine

Uniqueness

What sets 1-(2-Bromo-3-chlorophenyl)ethanone apart from these similar compounds is its specific combination of both bromine and chlorine substituents, which significantly enhances its reactivity and biological activity compared to non-halogenated or singly halogenated analogs. This unique profile makes it particularly valuable in synthetic organic chemistry and medicinal chemistry applications.

XLogP3

2.9

Dates

Modify: 2023-08-16

Explore Compound Types